N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine
Overview
Description
N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine is a compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes a trifluoromethyl group, making it a valuable subject for studies in organic chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to yield the final product. For instance, the synthesis might involve the reaction of a phenylpropanolamine derivative with a trifluoromethylphenol under specific conditions to introduce the trifluoromethyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired product efficiently. Industrial methods often focus on scalability and cost-effectiveness while maintaining the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the phenyl ring.
Reduction: Used to alter the amine group or other reducible functionalities.
Substitution: Common in modifying the trifluoromethyl group or the phenoxy moiety.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups to the phenyl or phenoxy rings.
Scientific Research Applications
N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine involves its interaction with specific molecular targets. For instance, in pharmacological studies, it may act on neurotransmitter systems, influencing the reuptake of serotonin or other neurotransmitters. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a similar structure, known for its selective serotonin reuptake inhibition.
Paroxetine: Another antidepressant with structural similarities, used for treating various mood disorders.
Uniqueness
N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine stands out due to its specific trifluoromethyl group, which imparts unique chemical and pharmacological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
N-methyl-3-phenyl-3-[2-(trifluoromethyl)phenoxy]propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-21-12-11-15(13-7-3-2-4-8-13)22-16-10-6-5-9-14(16)17(18,19)20/h2-10,15,21H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDFMXSZLYHLAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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